19-Hydroxycortisol
Description
Significance of Steroid Hydroxylation in Endocrine Biochemistry
Steroid hydroxylation, a critical phase I metabolic reaction, is fundamental to the biosynthesis and metabolism of steroid hormones. This process, primarily catalyzed by cytochrome P450 (CYP) enzymes, introduces hydroxyl (-OH) groups at specific positions on the steroid nucleus. rsc.org This modification dramatically alters the steroid's biological activity, solubility, and rate of clearance. For instance, the hydroxylation of progesterone (B1679170) at C21 and C17 is essential for the synthesis of cortisol. youtube.com The position of hydroxylation is key; for example, 6β-hydroxylation is a major pathway for cortisol metabolism, while 11β-hydroxylation is a crucial step in the synthesis of active glucocorticoids and mineralocorticoids. youtube.comdeepdyve.com The introduction of a hydroxyl group at the C19 position is particularly noteworthy as it is a pivotal step in the synthesis of various naturally occurring bioactive steroids and is a gateway to producing 19-norsteroidal pharmaceuticals. rsc.orgnih.gov
Historical Context of 19-Hydroxycortisol Research
The history of corticosteroid research dates back to the 1930s and 1940s, with the isolation and characterization of numerous steroid hormones from the adrenal cortex. nih.govnih.gov The landmark discovery of cortisone's therapeutic effects in 1948 by Philip Hench and Edward Kendall revolutionized endocrinology and spurred intense investigation into steroid chemistry. nih.govthe-rheumatologist.org While the primary adrenal steroids like cortisol were identified early, the discovery of their various hydroxylated metabolites occurred progressively as analytical techniques became more sophisticated.
The specific history of this compound is less documented than that of its more studied analogue, 18-hydroxycortisol, which was identified in the early 1980s as a potential biomarker in primary aldosteronism. nih.gov Research into C19-hydroxylation itself gained traction with studies in the 1970s exploring the enzymatic capabilities of fungi to perform this transformation. researchgate.netnih.gov The identification and study of this compound and other C19-hydroxylated steroids have largely been driven by advancements in separation sciences and mass spectrometry, which allow for the detection and characterization of low-abundance metabolites within complex biological mixtures.
Current Research Paradigms for C19-Hydroxylated Steroids
Modern research into C19-hydroxylated steroids is dominated by two key paradigms. The first is the development of novel synthetic methods, as direct chemical hydroxylation at the C19 position is notoriously challenging due to steric hindrance. rsc.orgresearchgate.net Current paradigms focus on biocatalytic and chemoenzymatic strategies. researchgate.net Researchers have identified and engineered cytochrome P450 enzymes, particularly from fungi like Thanatephorus cucumeris, that can efficiently and selectively hydroxylate the C19 position of steroid precursors. rsc.orgresearchgate.netdoaj.org This biocatalytic approach allows for the scalable synthesis of compounds like 19-hydroxycortexolone, a valuable intermediate for producing a range of C19-functionalized steroids. nih.govresearchgate.net
The second major paradigm is the comprehensive profiling of the steroidome using advanced analytical platforms. High-resolution mass spectrometry coupled with liquid chromatography (LC-MS) enables the simultaneous measurement of a broad spectrum of steroid hormones and their metabolites, including various hydroxylated forms, from a single sample. nih.govnih.gov This powerful diagnostic tool facilitates a deeper understanding of the complex pathways of steroid biosynthesis and metabolism in both healthy and diseased states. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
(8S,9S,10S,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O6/c1-19-9-16(25)18-14(15(19)5-7-21(19,27)17(26)10-22)3-2-12-8-13(24)4-6-20(12,18)11-23/h8,14-16,18,22-23,25,27H,2-7,9-11H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKZCTNCIDPUEE-UKSDXMLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)CCC34CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)CC[C@]34CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Enzymatic Mechanisms of 19 Hydroxycortisol Formation
Endogenous Routes of 19-Hydroxylation in Steroidogenesis
The synthesis of 19-hydroxycortisol in the body is a nuanced process primarily orchestrated by enzymes belonging to the cytochrome P450 superfamily. These enzymes are crucial for the metabolism of a wide range of substances, including the final steps in the biosynthesis of essential steroid hormones.
Role of Cytochrome P450 Enzymes in C19 Hydroxylation
Cytochrome P450 (CYP) enzymes are a large and diverse group of heme-containing monooxygenases that play a pivotal role in the oxidative metabolism of various endogenous and exogenous compounds. mdpi.com In steroidogenesis, these enzymes are responsible for introducing hydroxyl groups at specific positions on the steroid nucleus, a key modification that alters the biological activity of the hormone. The formation of this compound is a direct result of such a hydroxylation reaction at the C19 position of the cortisol molecule. This reaction is catalyzed by specific members of the cytochrome P450 family, which exhibit the necessary substrate specificity and regioselectivity to target this particular carbon atom.
Involvement of Specific Hydroxylases (e.g., CYP11B1, CYP11B2) in the 19-Position
The final steps in the synthesis of glucocorticoids and mineralocorticoids are catalyzed by two closely related mitochondrial cytochrome P450 enzymes: CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase). nih.govnih.gov While CYP11B1 is primarily responsible for the synthesis of cortisol from 11-deoxycortisol, and CYP11B2 for the production of aldosterone (B195564) from deoxycorticosterone, both enzymes have been shown to exhibit a degree of promiscuity in their hydroxylase activity. nih.govnih.gov
CYP11B1, in addition to its potent 11β-hydroxylase activity, also possesses weaker 18-hydroxylase and 19-hydroxylase capabilities. nih.gov This means that under certain conditions, CYP11B1 can catalyze the hydroxylation of cortisol at the C19 position to form this compound. Similarly, CYP11B2, the key enzyme in aldosterone synthesis, also has the capacity to hydroxylate steroids at various positions, including the potential for 19-hydroxylation. nih.govnih.gov The formation of hybrid enzymes through genetic recombination of CYP11B1 and CYP11B2 genes can lead to altered enzymatic activities, including the production of steroids like 18-hydroxycortisol and 18-oxocortisol, highlighting the functional plasticity of these enzymes. nih.gov
Substrate Specificity and Regioselectivity of 19-Hydroxylating Enzymes
The ability of CYP11B1 and CYP11B2 to direct hydroxylation to a specific position on the steroid molecule is determined by the three-dimensional structure of their active sites. nih.gov The active site of an enzyme is a pocket that binds the substrate and facilitates the chemical reaction. The shape, size, and amino acid composition of this pocket dictate which substrates can bind and how they are oriented with respect to the reactive heme group.
The structural differences between the active sites of CYP11B1 and CYP11B2 are responsible for their primary functional differences. nih.gov CYP11B1's active site is optimized for the 11β-hydroxylation of 11-deoxycortisol to produce cortisol. While it can accommodate cortisol for subsequent hydroxylation at the C19 position, this is not its primary function, and the efficiency of this reaction is likely lower. In contrast, the active site of CYP11B2 is structured to facilitate the sequential 11β-hydroxylation, 18-hydroxylation, and 18-oxidation of deoxycorticosterone to form aldosterone. nih.gov The precise orientation of the substrate within the active site determines the regioselectivity of the hydroxylation reaction. The proximity of the C19 methyl group of the steroid substrate to the heme iron's reactive oxygen species is a critical factor for 19-hydroxylation to occur. nih.gov
Biocatalytic and Chemoenzymatic Approaches to 19-Hydroxylated Steroids Synthesis
The selective hydroxylation of steroids at specific positions is a significant challenge in synthetic organic chemistry. The structural complexity and the presence of multiple, similarly reactive C-H bonds make it difficult to achieve high yields and selectivity using traditional chemical methods. This has led to a growing interest in biocatalytic and chemoenzymatic approaches that leverage the inherent specificity of enzymes.
Engineered Biocatalysts for Directed C19 Hydroxylation
The field of protein engineering has opened up new avenues for creating tailor-made biocatalysts with desired properties. By modifying the genetic code of enzymes like cytochrome P450s, scientists can alter their substrate specificity and regioselectivity. Techniques such as directed evolution and site-directed mutagenesis are employed to create enzyme variants with enhanced activity towards a specific substrate and improved selectivity for a particular hydroxylation position. acs.org
For instance, researchers have successfully engineered variants of bacterial P450s, such as P450-BM3, to hydroxylate steroids at various positions with high selectivity. acs.org While much of this work has focused on other positions, the principles can be applied to develop biocatalysts specifically for the C19-hydroxylation of corticosteroids like cortisol. By introducing specific mutations in the active site of a P450 enzyme, it is possible to create a binding pocket that preferentially orients the cortisol molecule for hydroxylation at the C19 position.
Strategies for Enhancing Enzymatic Efficiency and Selectivity
| Parameter | CYP11B1 (11β-hydroxylase) | CYP11B2 (Aldosterone Synthase) |
| Primary Function | Cortisol synthesis | Aldosterone synthesis |
| Primary Substrate | 11-Deoxycortisol | Deoxycorticosterone |
| Primary Product | Cortisol | Aldosterone |
| Other Activities | 18-hydroxylase (weak), 19-hydroxylase (potential) | 18-hydroxylase, 18-oxidase |
| Regioselectivity | Primarily 11β-position | Primarily 11β and 18-positions |
Molecular Mechanisms of Hydroxylation at C19
The formation of this compound is a nuanced process catalyzed by specific members of the cytochrome P450 (CYP) superfamily. These enzymes, primarily located in the inner mitochondrial membrane of adrenal cortex cells, are responsible for a variety of steroid hydroxylation reactions. While the principal role of CYP11B1 (11β-hydroxylase) is the synthesis of cortisol from 11-deoxycortisol, and CYP11B2 (aldosterone synthase) is dedicated to aldosterone production, these enzymes also exhibit secondary catalytic activities. nih.govwikipedia.org The hydroxylation of the C19 methyl group on the cortisol molecule is one such reaction, representing a minor but significant metabolic pathway. The molecular machinery that enables this reaction is intricate, involving a characteristic catalytic cycle and a dedicated electron transfer system.
Catalytic Cycles of Steroidogenic Cytochrome P450 Enzymes
The hydroxylation of a steroid substrate by a cytochrome P450 enzyme is a complex, multi-step process known as the P450 catalytic cycle. researchgate.net This cycle is fundamental to the function of all P450 enzymes, including those in steroidogenesis. The process introduces a single oxygen atom from molecular oxygen (O₂) into the substrate, with the other oxygen atom being reduced to water.
The cycle can be summarized in the following key stages:
Substrate Binding: The cycle initiates when a substrate molecule, such as cortisol, binds to the active site of the ferric (Fe³⁺) form of the P450 enzyme. This binding often displaces a water molecule from the distal axial coordination position of the heme iron. researchgate.net
First Electron Transfer: The substrate-bound P450 enzyme receives a single electron from its redox partner. For mitochondrial P450s like CYP11B1 and CYP11B2, this electron is shuttled via adrenodoxin (B1173346). This reduces the heme iron from the ferric (Fe³⁺) to the ferrous (Fe²⁺) state. researchgate.net
Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron, forming a ferrous-dioxygen complex.
Second Electron Transfer: A second electron is delivered from the redox partner. This reduces the ferrous-dioxygen complex to form a short-lived, highly reactive peroxo-anion intermediate. researchgate.net
Protonation and Water Cleavage: The peroxo intermediate is rapidly protonated twice. This leads to the cleavage of the oxygen-oxygen bond, releasing one oxygen atom as a water molecule.
Formation of Ferryl-Oxo Intermediate: The cleavage of the O-O bond generates a highly reactive ferryl-oxo (Fe⁴⁺=O) species, often referred to as Compound I. This potent oxidizing agent is responsible for abstracting a hydrogen atom from the substrate.
Substrate Hydroxylation: The ferryl-oxo intermediate abstracts a hydrogen atom from the C19 position of the steroid substrate, creating a transient substrate radical and a hydroxo-iron (Fe⁴⁺-OH) species. This is followed by the rapid recombination of the hydroxyl group with the substrate radical, a step known as the "oxygen rebound," which forms the hydroxylated product, this compound.
Product Release: The final hydroxylated product, this compound, detaches from the active site, returning the enzyme to its initial ferric (Fe³⁺) state, ready to begin another cycle.
Table 1: Key Stages of the Cytochrome P450 Catalytic Cycle
| Stage | Description | State of Heme Iron |
| 1. Rest State | Enzyme is waiting for substrate. | Fe³⁺ |
| 2. Substrate Binding | Substrate (e.g., Cortisol) binds to the enzyme's active site. | Fe³⁺ |
| 3. First Reduction | An electron is transferred from a redox partner to the heme iron. | Fe²⁺ |
| 4. O₂ Binding | Molecular oxygen binds to the ferrous iron. | Fe²⁺-O₂ |
| 5. Second Reduction | A second electron is transferred from a redox partner. | Fe²⁺-O₂²⁻ |
| 6. O-O Bond Cleavage | Protonation leads to cleavage of the dioxygen bond, releasing H₂O. | Fe⁴⁺=O (Ferryl-Oxo) |
| 7. Substrate Oxidation | The ferryl-oxo species hydroxylates the substrate. | Fe³⁺ |
| 8. Product Release | The hydroxylated product (this compound) is released. | Fe³⁺ |
Electron Transfer and Redox Partners in 19-Hydroxylation
The catalytic activity of mitochondrial steroidogenic P450 enzymes, such as CYP11B1 and CYP11B2, is entirely dependent on a dedicated electron transport chain that delivers the two electrons required during the catalytic cycle. wikipedia.org This system ensures a controlled flow of reducing equivalents from NADPH to the P450 enzyme, which is embedded in the inner mitochondrial membrane. nih.gov
The key components of this mitochondrial electron transfer system are:
Adrenodoxin Reductase (ADR): This is a flavoprotein that contains a FAD (flavin adenine (B156593) dinucleotide) prosthetic group. It is the first component in the chain and functions to accept a pair of electrons from NADPH. wikipedia.orgnih.gov
Adrenodoxin (ADX): This is a small, soluble iron-sulfur protein that acts as a mobile electron shuttle. It contains a [2Fe-2S] cluster that can accept one electron at a time from adrenodoxin reductase. Adrenodoxin then moves to the P450 enzyme and donates the electron to the heme iron. wikipedia.orgnih.gov
Cytochrome P450 (e.g., CYP11B1): The terminal oxidase of the chain, which receives the electrons from adrenodoxin to facilitate oxygen activation and substrate hydroxylation. wikipedia.orgnih.gov
The process of electron transfer occurs in two distinct steps, corresponding to the two reduction events in the P450 cycle. First, adrenodoxin reductase accepts two electrons from NADPH. It then reduces a molecule of adrenodoxin, which subsequently transfers a single electron to the substrate-bound P450. For the second reduction step, another (or the same) reduced adrenodoxin molecule delivers the second electron to the P450-O₂ complex. researchgate.net This sequential, single-electron transfer mechanism is a hallmark of mitochondrial P450 systems.
Table 2: Components of the Mitochondrial Electron Transfer Chain for Steroid Hydroxylation
| Component | Type of Protein | Prosthetic Group | Function |
| NADPH | Coenzyme | Nicotinamide Adenine Dinucleotide Phosphate | The ultimate source of reducing equivalents (electrons). |
| Adrenodoxin Reductase (ADR) | Flavoprotein | FAD (Flavin Adenine Dinucleotide) | Accepts a two-electron hydride from NADPH and transfers single electrons to Adrenodoxin. |
| Adrenodoxin (ADX) | Iron-Sulfur Protein | [2Fe-2S] Cluster | Mobile shuttle that transfers single electrons from Adrenodoxin Reductase to the Cytochrome P450 enzyme. |
| Cytochrome P450 (CYP11B1/CYP11B2) | Heme-thiolate Protein | Heme (Iron-protoporphyrin IX) | Binds the steroid substrate and molecular oxygen, and utilizes the electrons to catalyze hydroxylation. |
Metabolic Intermediates and Interconnections Within Steroid Metabolism
Interplay of 19-Hydroxycortisol with Other Corticosteroid Metabolites
The metabolic landscape of corticosteroids is characterized by a multitude of hydroxylation reactions that modify the structure and function of the parent steroid. The introduction of a hydroxyl group at the C19 position of cortisol gives rise to this compound, a compound that exists in a delicate balance with other hydroxylated metabolites.
The formation of this compound is a testament to the versatility of the enzymatic machinery within the adrenal glands. While the primary glucocorticoid pathway leads to the synthesis of cortisol, alternative hydroxylation reactions can occur. The introduction of a hydroxyl group at the 19th carbon position of the steroid nucleus is catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Although the specific human CYP enzyme responsible for the direct 19-hydroxylation of cortisol is not definitively identified in the provided search results, research on related steroids provides strong indications. For instance, a fungal cytochrome P450 enzyme, TcP450-1, has been shown to efficiently catalyze the C19-hydroxylation of cortexolone, a direct precursor to cortisol. nih.gov This suggests that a homologous human CYP enzyme likely performs this transformation.
Once formed, the metabolic fate of this compound is not yet fully elucidated. It is presumed to undergo further metabolism, potentially being converted to other inactive metabolites that are then excreted in the urine. The exact degradation products and the enzymes involved in these subsequent steps remain an active area of research.
The metabolism of cortisol is a multi-faceted process involving hydroxylation at various positions, leading to a family of related compounds. Understanding the relationship between this compound and other hydroxylated derivatives, such as 6β-hydroxycortisol and 18-hydroxycortisol, provides a broader perspective on glucocorticoid metabolism.
6β-Hydroxycortisol: This metabolite is formed from cortisol primarily by the action of the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. asm.orgwikipedia.org The urinary ratio of 6β-hydroxycortisol to cortisol is often used as a biomarker for CYP3A4 activity. wikipedia.orgresearchgate.net Unlike 19-hydroxylation, which occurs at the angular methyl group, 6β-hydroxylation occurs on the B-ring of the steroid nucleus.
18-Hydroxycortisol: The synthesis of 18-hydroxycortisol involves the action of two key enzymes: 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2). nih.gov Both enzymes can introduce a hydroxyl group at the 18th position. nih.gov Elevated levels of 18-hydroxycortisol are observed in certain forms of hyperaldosteronism.
The formation of these different hydroxylated cortisol derivatives highlights the diverse enzymatic capabilities of the body in modifying steroid structures, thereby influencing their biological activity and clearance.
| Compound | Key Enzyme(s) in Formation | Primary Site of Formation | Clinical Significance/Biomarker Use |
|---|---|---|---|
| This compound | Likely a Cytochrome P450 enzyme (homologous to TcP450-1) nih.gov | Adrenal Glands | Under investigation |
| 6β-Hydroxycortisol | Cytochrome P450 3A4 (CYP3A4) asm.orgwikipedia.org | Liver | Biomarker for CYP3A4 activity wikipedia.orgresearchgate.net |
| 18-Hydroxycortisol | CYP11B1 (11β-hydroxylase) and CYP11B2 (aldosterone synthase) nih.gov | Adrenal Glands (Zona Fasciculata and Zona Glomerulosa) | Elevated in some forms of hyperaldosteronism |
Sequential and Parallel Metabolic Transformations Involving C19-Hydroxylation
The introduction of a hydroxyl group at the C19 position is a critical modification that can lead to a variety of downstream metabolic products. This transformation is part of a larger network of sequential and parallel reactions that fine-tune the biological activity and clearance of steroids.
Once a steroid undergoes C19-hydroxylation, it can follow several metabolic pathways. While the specific fate of this compound is not fully detailed in the available research, studies on other 19-hydroxylated steroids offer insights into the potential transformations. For example, further oxidation of the 19-hydroxyl group can lead to the formation of 19-oxo and 19-oic acid derivatives. These modifications significantly alter the polarity and biological activity of the steroid, often marking it for excretion.
The enzymatic reactions involved in steroid metabolism are tightly regulated to maintain hormonal balance. The activity of the cytochrome P450 enzymes responsible for C19-hydroxylation is likely influenced by a variety of factors. Adrenocorticotropic hormone (ACTH), the primary regulator of cortisol synthesis, is known to stimulate the expression of several steroidogenic CYP genes. It is plausible that ACTH also influences the activity of the enzyme responsible for 19-hydroxylation, thereby modulating the production of this compound. Further research is needed to fully understand the specific regulatory mechanisms that govern this metabolic pathway.
Advanced Analytical Methodologies for 19 Hydroxycortisol Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Profiling
Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in steroid analysis, providing a robust platform for the comprehensive profiling of metabolites, including 19-hydroxycortisol. This technique combines the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. Recent advancements in LC-MS, particularly in high-resolution mass spectrometry, have further enhanced its utility in clinical and research laboratories. nih.govmdpi.com LC-MS methods allow for the simultaneous analysis of multiple steroids, which is crucial for understanding the intricate pathways of steroidogenesis. mdpi.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) offers a significant advantage in the identification of metabolites like this compound. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the confident determination of a compound's elemental composition. nih.gov This high degree of accuracy is instrumental in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.
A key benefit of HRMS is its capacity for untargeted analysis. nih.govnih.gov By acquiring full-scan, high-resolution mass spectra, researchers can retrospectively analyze data for the presence of previously unidentified or unexpected metabolites without the need for pre-selected target ions. mdpi.com This capability is particularly valuable in discovery-based research, where the aim is to identify novel biomarkers or metabolic pathways associated with specific physiological or pathological states. Recent studies have highlighted the successful application of LC-HRMS for the simultaneous quantification of cortisol and its various metabolites, including hydroxylated forms, in urine. nih.govmdpi.comendocrine-abstracts.org These methods demonstrate excellent analytical performance and are suitable for routine evaluation in both research and clinical settings. endocrine-abstracts.org
Tandem Mass Spectrometry (MS/MS) for Quantitative Analysis
For the precise quantification of this compound, tandem mass spectrometry (MS/MS) is the preferred method. nih.gov This technique involves multiple stages of mass analysis. In the first stage, the precursor ion corresponding to the mass of this compound is selected. This ion is then fragmented, and in the second stage, specific product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity, as the combination of precursor and product ion masses is unique to the target analyte. springernature.com
LC-MS/MS assays have been developed and validated for the simultaneous quantification of 18-hydroxycortisol and other related steroids in human plasma and saliva. nih.govbmbreports.org These assays typically demonstrate excellent linearity, precision, and accuracy, meeting the stringent requirements for clinical and research applications. nih.gov The use of stable isotope-labeled internal standards, such as deuterated cortisol, is a common practice in these methods to correct for variations in sample preparation and instrument response, further enhancing the reliability of the quantitative results. springernature.com
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a classic and powerful technique for steroid analysis. nih.gov It has been historically instrumental in the development of urinary steroid profiling, a diagnostic tool for assessing disorders of steroidogenesis. nih.gov While LC-MS has gained prominence, GC-MS remains a valuable method, particularly for its high chromatographic resolution and the generation of reproducible mass spectra that are useful for library matching and structural elucidation. nih.govnih.gov However, a significant drawback of GC-MS for steroid analysis is the requirement for chemical derivatization to make the analytes volatile and thermally stable. endocrine-abstracts.orgnih.gov
Derivatization Strategies for GC-MS Analysis of Hydroxylated Steroids
Hydroxylated steroids like this compound are not sufficiently volatile for direct analysis by GC-MS. nih.gov Therefore, a crucial step in the analytical workflow is derivatization, a chemical modification process that increases the volatility and thermal stability of the analyte. nih.govyoutube.com This process typically involves the conversion of polar functional groups, such as hydroxyl and keto groups, into less polar derivatives. youtube.com
A common and effective derivatization strategy for steroids is a two-step process involving methoximation followed by silylation. endocrine-abstracts.orgresearchgate.net
Methoximation: This step targets the ketone groups on the steroid molecule. The sample is treated with a reagent like methoxyamine hydrochloride to form methoxime derivatives. endocrine-abstracts.org
Silylation: Following methoximation, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net This replacement of active hydrogens with a trimethylsilyl group significantly increases the volatility of the steroid. youtube.com
Optimized derivatization procedures are essential for achieving reproducible and accurate results in GC-MS analysis. nih.govendocrine-abstracts.org The choice of derivatization reagents and reaction conditions can significantly impact the efficiency of the derivatization process and the stability of the resulting derivatives. nih.gov
Method Validation Parameters for Steroid Quantification in Research Matrices
To ensure the reliability and accuracy of any quantitative analytical method for this compound, a thorough validation process is essential. This process involves the assessment of several key performance characteristics as outlined by regulatory guidelines. europa.eu
Linearity, Precision, and Accuracy Assessments
Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. gmpinsiders.com This is typically evaluated by analyzing a series of calibration standards at different concentrations and assessing the correlation coefficient (r²) of the resulting calibration curve, which should ideally be close to 1. nih.govresearchgate.net For example, a validated LC-MS/MS method for related steroids demonstrated linearity with r² values of 0.997 or higher. nih.gov
Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Intra-assay precision (repeatability): The precision obtained under the same operating conditions over a short interval of time.
Inter-assay precision (reproducibility): The precision obtained under different operating conditions, such as on different days or with different analysts. For instance, a validated LC-MS/MS assay for salivary cortisol and cortisone (B1669442) reported intra-day precisions of <3.9% and <8.6% and inter-day precisions of <1.9% and <4.3%, respectively. bmbreports.org
Accuracy indicates the closeness of the measured value to the true or accepted reference value. It is often determined by analyzing samples with known concentrations of the analyte (quality control samples) and calculating the percent recovery. europa.eu Acceptable accuracy is often defined as the measured concentration being within a certain percentage of the nominal value, for example, within 15% for most concentrations and 20% for the lower limit of quantification (LLOQ). chromforum.org In one study, the back-calculated accuracy for cortisol ranged from 90.5% to 105.8%. thermofisher.com
Table 1: Summary of Analytical Methodologies for Hydroxylated Steroid Analysis
| Methodology | Principle | Key Advantages for this compound Research | Primary Application |
|---|---|---|---|
| LC-HRMS | Separates compounds by liquid chromatography and detects them based on highly accurate mass-to-charge ratio. nih.govnih.gov | High specificity, untargeted metabolite identification, retrospective data analysis. nih.govmdpi.comnih.gov | Metabolite discovery and comprehensive profiling. |
| LC-MS/MS | Separates compounds by liquid chromatography and uses multiple stages of mass analysis for specific detection. nih.govspringernature.com | High sensitivity and specificity for quantification, robust and reliable for routine analysis. nih.govbmbreports.org | Targeted quantitative analysis of known steroids. |
| GC-MS | Separates volatile compounds by gas chromatography and detects them by mass spectrometry. nih.gov | High chromatographic resolution, generation of electron ionization spectra for structural confirmation. nih.govnih.gov | Steroid profiling, particularly when structural elucidation is required. |
Table 2: Key Validation Parameters for Quantitative Steroid Assays
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. gmpinsiders.com | Correlation coefficient (r²) ≥ 0.99. nih.govresearchgate.net |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Intra- and inter-assay coefficient of variation (CV) typically ≤ 15% (≤ 20% at the LLOQ). chromforum.org |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. europa.eu | Mean value should be within 85-115% of the actual value (80-120% at the LLOQ). chromforum.orgresearchgate.net |
Considerations for Matrix Effects and Recovery
In the quantitative analysis of this compound using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects and analyte recovery are critical parameters that ensure the accuracy and reliability of the results. The matrix effect refers to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix (e.g., urine, plasma). nih.govchromatographyonline.com This can lead to either ion suppression or enhancement, causing underestimation or overestimation of the analyte's true concentration. chromatographyonline.comsemanticscholar.org
Recovery is the efficiency of the extraction process, indicating the percentage of the analyte of interest that is successfully transferred from the original sample matrix to the final extract for analysis. Incomplete recovery can lead to a systematic underestimation of the analyte concentration.
While specific data for this compound is limited, studies on its isomer, 18-hydroxycortisol, and other related steroids provide valuable insights into managing these analytical challenges. For instance, in a liquid chromatography-high resolution mass spectrometry (LC-HRMS) method developed for the simultaneous quantification of cortisol, cortisone, 6β-hydroxycortisol, and 18-hydroxycortisol in human urine, the analytical method was reported to be free of matrix effect. endocrine-abstracts.org This is often achieved through a combination of efficient sample preparation and chromatographic separation.
Sample preparation techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are employed to remove interfering substances from biological matrices. itspsolutions.comnih.gov For a panel of 12 endogenous steroids, an automated supported liquid extraction (SLE) method yielded extraction recoveries ranging from 73.5% to 111.9%. researchgate.net In another study using SLE with different solvents, extraction recoveries for various corticosteroids were between 67.0% and 97.8%. nih.gov For methods analyzing 18-hydroxycortisol, LLE with dichloromethane (B109758) is a common approach. nih.gov The efficiency of these extraction methods is crucial for minimizing matrix effects and ensuring high analyte recovery.
The table below summarizes recovery data for related steroids from various studies, which can serve as a reference for developing and validating methods for this compound.
Table 1: Extraction Recovery of Corticosteroids Using Various Methods
| Analyte | Extraction Method | Matrix | Recovery (%) | Source |
|---|---|---|---|---|
| Cortisol | ITSP SPE | Plasma | ~60% | itspsolutions.com |
| Cortisone | ITSP SPE | Plasma | ~100% | itspsolutions.com |
| Panel of 12 Steroids (Range) | Automated SLE | Plasma | 73.5 - 111.9% | researchgate.net |
| Panel of Corticosteroids (Range) | SLE with TBME | Serum/Plasma | 67.0 - 97.8% | nih.gov |
| 18-Hydroxycortisol | LC-HRMS Method | Urine | Mean recovery 91-107% | nih.gov |
Isotope-Labeled Standards and Internal Controls in this compound Research
The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative mass spectrometry for mitigating variability introduced during sample preparation and analysis. nih.govitspsolutions.com These internal standards are analogues of the analyte of interest (in this case, this compound) in which one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.gov
Because SIL internal standards have nearly identical physicochemical properties to the native analyte, they co-elute during chromatography and experience similar extraction efficiencies and matrix effects. nih.gov By adding a known amount of the SIL standard to the sample at the beginning of the workflow, the ratio of the endogenous analyte's signal to the internal standard's signal can be used for accurate quantification. This ratio corrects for both sample loss during processing and any signal suppression or enhancement during ionization. nih.govnih.gov
For the analysis of hydroxylated cortisol metabolites, specific deuterated standards are essential. In research involving the profiling of multiple steroids, a suite of isotope-labeled internal standards is typically used. nih.govnih.gov For example, in methods developed for the isomer 18-hydroxycortisol, 18-hydroxycortisol-d4 is used as the internal standard. nih.gov Similarly, methods for cortisol and 6β-hydroxycortisol use cortisol-d4 and 6β-hydroxycortisol-d4, respectively. chromatographyonline.comnih.gov It is therefore standard practice in the field to use a corresponding deuterated standard, such as This compound-d4 , for the accurate quantification of this compound.
The table below lists some of the isotope-labeled standards used for cortisol and its hydroxylated metabolites, which are critical for ensuring the accuracy of measurements in complex biological samples.
Table 2: Isotope-Labeled Internal Standards in Corticosteroid Research
| Internal Standard | Analyte(s) | Typical Application | Source |
|---|---|---|---|
| Cortisol-d4 | Cortisol | Quantification in plasma, serum, urine | nih.gov |
| Cortisone-d8 | Cortisone | Quantification in urine | nih.gov |
| 6β-Hydroxycortisol-d4 | 6β-Hydroxycortisol | Quantification in urine | nih.gov |
| 18-Hydroxycortisol-d4 | 18-Hydroxycortisol | Quantification in urine and plasma | nih.govmedchemexpress.com |
Comparative Biochemistry and Functional Genomics in Steroid Research Models
Animal Models for Investigating Adrenal Steroidogenesis and 19-Hydroxylation
Animal models are indispensable tools for studying the complex processes of adrenal steroidogenesis and the production of 19-hydroxycortisol in a physiological context.
Non-human primates, particularly Old World monkeys like the rhesus macaque, are considered excellent models for human adrenal androgen production due to the high degree of similarity in their adrenal anatomy and steroidogenic pathways. nih.gov They possess a distinct zona reticularis that produces significant amounts of DHEA and other C19 steroids. Studies in rhesus macaques have provided valuable information on the developmental timing and regulation of adrenal androgen synthesis. nih.govresearchgate.net However, even among primates, there are differences, as seen in the New World marmoset, which exhibits a more flexible pattern of adrenal androgen production. nih.gov
Rodent models, such as rats and mice, have been widely used in steroid research due to their short generation times and ease of genetic manipulation. nih.govphypha.irnih.gov However, a major limitation for studying C19 steroid production, including this compound, is the absence of the CYP17 enzyme in their adrenal glands. This means they primarily produce corticosterone (B1669441) as their main glucocorticoid and lack the precursors for adrenal androgen and this compound synthesis. researchgate.netmdpi.com Despite this, rodent models are still valuable for investigating the regulation of other key steroidogenic enzymes and the downstream effects of glucocorticoids and mineralocorticoids. nih.govnih.gov
The following table compares the utility of different animal models for studying this compound production.
| Animal Model | Advantages | Disadvantages |
| Non-Human Primates (e.g., Rhesus Macaque) | Similar adrenal steroidogenesis to humans, including C19 steroid production. nih.gov | Ethical considerations, high cost, and longer lifespan. |
| Rodents (Rat, Mouse) | Genetically tractable, low cost, short generation time. nih.gov | Lack of adrenal CYP17 and therefore C19 steroid production, limiting direct study of this compound synthesis. |
Genetically modified models and cell lines have revolutionized the study of steroidogenesis by allowing for the targeted investigation of specific genes and pathways.
The human adrenocortical carcinoma cell line, NCI-H295R, is a cornerstone of in vitro research on adrenal steroidogenesis. nih.govplos.orgnih.gov These cells are pluripotent and express all the necessary enzymes for the production of mineralocorticoids, glucocorticoids, and adrenal androgens, making them a suitable model to study the synthesis of this compound. nih.govplos.org The H295R cell line responds to key regulators of adrenal function, such as angiotensin II and potassium, which stimulate aldosterone (B195564) production. nih.gov
Genetically engineered cell lines, where specific steroidogenic enzymes are overexpressed or knocked down, allow for detailed characterization of their function. For example, by transfecting cells with constructs containing the CYP11B1 or CYP11B2 genes, researchers can directly measure their respective 11β-hydroxylase, 18-hydroxylase, and 19-hydroxylase activities. elsevierpure.comoup.com
The creation of transgenic animal models has also provided valuable insights. For instance, mice with targeted deletions or mutations in steroidogenic enzyme genes can be used to understand the in vivo consequences of altered steroid production. nih.gov While rodent models have limitations for studying this compound directly, genetic modifications can be used to introduce human genes, such as CYP17A1, to create more "humanized" models of adrenal steroidogenesis.
Transcriptional and Post-Translational Regulation of 19-Hydroxylating Enzymes
The production of this compound is tightly controlled at both the transcriptional and post-translational levels, primarily through the regulation of CYP11B1 and CYP11B2.
The transcription of the CYP11B1 and CYP11B2 genes is differentially regulated, which accounts for their zone-specific expression in the adrenal cortex. elsevierpure.commdpi.com CYP11B1 expression is mainly controlled by adrenocorticotropic hormone (ACTH) via the cAMP signaling pathway, while CYP11B2 expression is primarily regulated by the renin-angiotensin system and potassium levels. mdpi.commedlineplus.gov Transcription factors such as steroidogenic factor-1 (SF-1) play a crucial role in the basal and stimulated expression of CYP11B1. elsevierpure.comoup.com Interestingly, SF-1 appears to have a contrasting, inhibitory role on the CYP11B2 promoter. elsevierpure.com The promoter regions of both genes contain conserved binding sites for various transcription factors, and the insertion of transposable elements like Alu has contributed to the divergence of their regulatory mechanisms. nih.gov
Epigenetic modifications, such as DNA methylation, also play a significant role in regulating the expression of CYP11B1 and CYP11B2. mdpi.comnih.gov Hypomethylation of the CYP11B2 promoter is associated with increased aldosterone production, while the methylation status of the CYP11B1 promoter is linked to cortisol synthesis. mdpi.comnih.gov
Post-translational modifications are covalent changes to a protein after its synthesis and can significantly impact its activity, stability, and localization. youtube.comyoutube.comyoutube.com While specific post-translational modifications that directly modulate the 19-hydroxylase activity of CYP11B1 and CYP11B2 are not yet fully elucidated, it is known that phosphorylation is a key regulatory mechanism for other steroidogenic enzymes, such as CYP17. Phosphorylation can alter enzyme activity and protein-protein interactions. youtube.com Given the importance of phosphorylation in cellular signaling, it is plausible that it also plays a role in fine-tuning the activity of the 19-hydroxylating enzymes. Further research is needed to explore the specific post-translational modifications of CYP11B1 and CYP11B2 and their impact on this compound production.
Hormonal and Receptor-Mediated Regulation of Steroidogenic Genes (e.g., ACTH, cAMP, PKA)
The biosynthesis of this compound, a derivative of cortisol, is intricately regulated by the same hormonal signaling pathways that govern the production of glucocorticoids within the adrenal cortex. The primary regulator of this process is the Adrenocorticotropic hormone (ACTH), a polypeptide hormone secreted by the anterior pituitary gland. wikipedia.orgrupahealth.com The synthesis and release of ACTH are, in turn, controlled by the hypothalamus via corticotropin-releasing hormone (CRH), forming the hypothalamic-pituitary-adrenal (HPA) axis. teachmephysiology.com
ACTH exerts its influence by binding to the melanocortin 2 receptor (MC2R), a G protein-coupled receptor located on the surface of adrenocortical cells. wikipedia.orgteachmephysiology.comresearchgate.net This binding event initiates a cascade of intracellular signals, starting with the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). researchgate.net The subsequent increase in intracellular cAMP levels leads to the activation of cAMP-dependent protein kinase A (PKA). wikipedia.orgresearchgate.net
Activated PKA plays a crucial role in both acute and chronic regulation of steroidogenesis. In the long term, which is most relevant for the synthesis of enzymes required for this compound production, PKA phosphorylates various transcription factors, including the cAMP response element-binding protein (CREB). researchgate.net Phosphorylated CREB then translocates to the nucleus, where it binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes. This binding event stimulates the transcription of genes encoding the steroidogenic enzymes necessary for cortisol and, consequently, this compound synthesis. wikipedia.orgresearchgate.net
Table 1: Key Regulators in the Synthesis of this compound
| Regulator | Type | Function |
| Adrenocorticotropic hormone (ACTH) | Polypeptide Hormone | Primary stimulator of the adrenal cortex; initiates the signaling cascade for steroidogenesis. wikipedia.orgrupahealth.com |
| Melanocortin 2 Receptor (MC2R) | G Protein-Coupled Receptor | Binds ACTH on the adrenocortical cell surface, activating adenylyl cyclase. teachmephysiology.comresearchgate.net |
| Cyclic Adenosine Monophosphate (cAMP) | Second Messenger | Intracellular molecule that increases in response to ACTH/MC2R binding; activates PKA. researchgate.net |
| Protein Kinase A (PKA) | Enzyme (Serine/Threonine Kinase) | Activated by cAMP; phosphorylates transcription factors to regulate gene expression. wikipedia.orgresearchgate.net |
| cAMP Response Element-Binding Protein (CREB) | Transcription Factor | Activated by PKA phosphorylation; binds to DNA to promote transcription of steroidogenic genes. researchgate.net |
Cofactor Availability and Enzyme Activity Modulation
The enzymatic reactions that lead to the formation of this compound are dependent on the presence of specific cofactors and are subject to precise modulation of enzyme activity. The hydroxylation of the steroid nucleus is primarily carried out by a class of enzymes known as cytochromes P450 (CYPs). wikipedia.org These enzymes are heme-containing monooxygenases, meaning they utilize a heme group as a prosthetic cofactor to activate molecular oxygen for insertion into a substrate. wikipedia.org
The specific enzymes likely involved in the final steps of this compound synthesis, such as CYP11B1 (steroid 11β-hydroxylase) or a related isoform, belong to the class I cytochromes P450 found in mitochondria. nih.govnih.gov Their catalytic activity is critically dependent on an electron transport chain to reduce the heme iron. This chain involves two other key proteins: a NADPH-dependent FAD-containing reductase (adrenodoxin reductase) and a small iron-sulfur protein, adrenodoxin (B1173346). nih.gov Therefore, the availability of the reducing cofactor Nicotinamide Adenine (B156593) Dinucleotide Phosphate (NADPH) is essential for the synthesis of this compound. nih.gov A sufficient intracellular supply of NADPH is required to regenerate the reduced state of the P450 enzyme, allowing the catalytic cycle to proceed. nih.govyoutube.com
Enzyme activity is modulated at several levels. The primary mode of modulation is through the hormonal regulation of enzyme expression, as detailed in the previous section. Trophic hormones like ACTH determine the quantitative capacity of the cell to synthesize specific steroids by controlling the transcription and subsequent levels of steroidogenic enzymes. wikipedia.orgnih.gov
Furthermore, the intrinsic properties of the enzymes themselves modulate activity. The specific three-dimensional structure of an enzyme's active site dictates its substrate specificity and regioselectivity of the hydroxylation reaction. nih.gov The spatial dimensions of the substrate-binding pocket in CYP11B1, for instance, are crucial in determining its ability to perform various hydroxylations on the steroid molecule. nih.gov This structural constraint ensures that hydroxylation occurs at a specific carbon atom, and any enzyme responsible for 19-hydroxylation would possess a unique active site architecture to accommodate cortisol and facilitate the reaction at the C19 position. Mutations that alter the structure of these enzymes can significantly impact their function and lead to disorders of steroidogenesis. nih.gov
Table 2: Key Enzymes and Cofactors in this compound Biosynthesis
| Component | Type | Function |
| Cytochrome P450 (e.g., CYP11B1) | Enzyme (Monooxygenase) | Catalyzes the hydroxylation of the steroid nucleus. nih.govnih.gov |
| Heme | Prosthetic Group / Cofactor | Iron-containing cofactor within P450 enzymes essential for oxygen activation. wikipedia.org |
| Adrenodoxin | Iron-Sulfur Protein | Electron carrier that transfers electrons from adrenodoxin reductase to the P450 enzyme. nih.gov |
| Adrenodoxin Reductase | Enzyme (Reductase) | Transfers electrons from NADPH to adrenodoxin. nih.gov |
| NADPH | Cofactor / Reductant | Provides the reducing equivalents for the P450 catalytic cycle. nih.gov |
Q & A
Q. What strategies mitigate species-specific differences in this compound metabolism during translational research?
Q. How should researchers investigate this compound's epigenetic regulatory effects in chronic exposure models?
- Methodological Guidance : Conduct ChIP-seq for glucocorticoid receptor binding sites and histone modification marks (e.g., H3K27ac). Combine with CRISPR-dCas9 activation/repression systems to test locus-specific effects. Use bisulfite sequencing to assess DNA methylation changes in promoter regions .
Q. What protocols standardize this compound measurements across laboratories for multicenter trials?
- Methodological Guidance : Develop certified reference materials (e.g., NIST-traceable standards) and distribute blinded QC samples. Use harmonized LC-MS/MS parameters (column type, gradient settings). Conduct ring trials with ≥10 participating labs and report inter-lab CVs in peer-reviewed appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
